Diphenylpropanedioic acid
Description
Contextual Significance of Dicarboxylic Acids in Organic Chemistry
Dicarboxylic acids are organic compounds that feature two carboxylic acid functional groups (-COOH). longdom.org Their general formula can be represented as HOOC-R-COOH, where 'R' is an aliphatic or aromatic group. wikipedia.org These compounds are fundamental in organic chemistry for several reasons.
Building Blocks in Synthesis : Dicarboxylic acids are highly versatile starting materials for synthesizing a wide array of other molecules. longdom.org They can be readily converted into more reactive derivatives such as acid chlorides and anhydrides, which are precursors to esters and amides. longdom.org Furthermore, they are crucial in forming cyclic compounds through reactions like the Diels-Alder reaction. longdom.org
Polymer Chemistry : A significant industrial application of dicarboxylic acids is in the production of step-growth polymers like polyesters and polyamides. nova.edufiveable.me For instance, the reaction of a dicarboxylic acid with a diol leads to the formation of polyesters, which have widespread applications in textiles, packaging, and biomedical devices. longdom.orgfiveable.me Adipic acid and terephthalic acid are key monomers for producing nylon and polyethylene (B3416737) terephthalate (B1205515) (PET), respectively. wikipedia.org
Natural Occurrence and Biological Roles : Many dicarboxylic acids are found in nature and play essential roles in metabolism. wikipedia.org For example, succinic acid and fumaric acid are key intermediates in the citric acid cycle, a central metabolic pathway. wikipedia.org Aspartic acid and glutamic acid are amino acids containing a second carboxyl group. wikipedia.org
The properties and reactivity of dicarboxylic acids are similar to those of monocarboxylic acids, though the presence of two carboxyl groups allows them to act as bifunctional molecules, enabling the formation of long-chain polymers and complex cyclic structures. longdom.orgwikipedia.org
Historical Development of Research on Malonic Acid Derivatives
The study of malonic acid and its derivatives has a rich history, forming a cornerstone of synthetic organic chemistry.
Discovery and Origin : The name "malonic" is derived from the Greek word for apple, μᾶλον (malon). wikipedia.orgresearchgate.net Malonic acid itself was first prepared in 1858 by French chemist Victor Dessaignes through the oxidation of malic acid, an acid prominently found in apples. wikipedia.orgatamanchemicals.comscite.ai
Synthesis Development : Early synthetic methods for malonic acid were established in the 1860s. wikipedia.org A classic and still illustrative synthesis starts with chloroacetic acid, which is converted to cyanoacetic acid via nucleophilic substitution with sodium cyanide. wikipedia.org Subsequent hydrolysis of the nitrile group yields malonic acid. wikipedia.org Industrially, the hydrolysis of its diesters, such as diethyl malonate, is a common production method. wikipedia.org
Synthetic Utility : Malonic acid derivatives, particularly diethyl malonate and Meldrum's acid, are pivotal reagents in organic synthesis. atamanchemicals.com The malonic ester synthesis is a classic method for preparing carboxylic acids. The active methylene (B1212753) group (the -CH2- between the two carbonyls) is easily deprotonated, and the resulting enolate can be alkylated. Subsequent hydrolysis and decarboxylation yield a substituted acetic acid. The Knoevenagel condensation, another fundamental carbon-carbon bond-forming reaction, utilizes the reactivity of the active methylene group in malonic acid derivatives. atamanchemicals.com
Biochemical Significance : In biochemistry, the coenzyme A derivative of malonate, malonyl-CoA, is a crucial precursor, alongside acetyl-CoA, in the biosynthesis of fatty acids. wikipedia.org
The extensive research into malonic acid and its derivatives has provided chemists with a powerful toolkit for molecular construction, influencing fields from natural product synthesis to pharmaceuticals. longdom.orgatamanchemicals.com
Scope and Contemporary Relevance of Academic Inquiry into 2,2-Diphenylpropanedioic Acid
Academic inquiry into 2,2-diphenylpropanedioic acid focuses on its synthesis, unique reactivity, and potential applications stemming from its specific chemical structure.
Properties and Synthesis: 2,2-Diphenylpropanedioic acid is a solid organic compound with the molecular formula C₁₅H₁₂O₄. nih.gov One reported synthesis involves the reaction of diphenylacetonitrile (B117805) with a Grignard reagent, followed by carbonation and acid hydrolysis. umich.edu
Interactive Data Table: Physicochemical Properties of 2,2-Diphenylpropanedioic Acid Below are the computed physicochemical properties of 2,2-diphenylpropanedioic acid.
| Property | Value | Source |
| IUPAC Name | 2,2-diphenylpropanedioic acid | nih.gov |
| Molecular Formula | C₁₅H₁₂O₄ | nih.gov |
| Molecular Weight | 256.25 g/mol | nih.gov |
| XLogP3-AA | 2.7 | nih.gov |
| Hydrogen Bond Donor Count | 2 | nih.gov |
| Hydrogen Bond Acceptor Count | 4 | nih.gov |
| Rotatable Bond Count | 4 | nih.gov |
| Exact Mass | 256.07355886 Da | nih.gov |
| Monoisotopic Mass | 256.07355886 Da | nih.gov |
| Topological Polar Surface Area | 74.6 Ų | nih.gov |
| Heavy Atom Count | 19 | nih.gov |
| CAS Number | 5457-11-4 | nih.gov |
Key Research Findings: A defining characteristic of 2,2-diphenylpropanedioic acid is its behavior upon heating. Research from as early as 1936 noted that the compound has an indefinite melting point due to its rapid loss of carbon dioxide (CO₂) to yield diphenylacetic acid. archive.org This decarboxylation is a key reaction pathway, driven by the stability of the resulting carbanion intermediate, which is stabilized by the two phenyl groups.
Contemporary research interest, as evidenced by patent literature, points towards its use as a component in polymer compositions. For example, it has been cited as a constituent in polyacetal resin compositions. google.com It has also been noted in the context of asymmetric synthesis, suggesting its potential use as a chiral building block or ligand, although detailed studies are not widely published. rrscientific.com The study of its crystal structure and how the two bulky phenyl groups influence molecular packing and intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups, remains a subject for detailed crystallographic analysis. mdpi.com
The compound's relevance lies in the study of reaction mechanisms, such as decarboxylation, and in materials science, where it may be used to modify polymer properties. Its synthesis and reactions provide a specific case study within the broader, well-established chemistry of malonic acid derivatives.
Structure
2D Structure
3D Structure
Properties
CAS No. |
5457-11-4 |
|---|---|
Molecular Formula |
C15H12O4 |
Molecular Weight |
256.25 g/mol |
IUPAC Name |
2,2-diphenylpropanedioic acid |
InChI |
InChI=1S/C15H12O4/c16-13(17)15(14(18)19,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H,16,17)(H,18,19) |
InChI Key |
YJGUVTBNQCVSQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)O)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2,2 Diphenylpropanedioic Acid and Its Derivatives
Classical Synthetic Approaches to 2,2-Diphenylpropanedioic Acid
The foundational methods for constructing the 2,2-diphenylpropanedioic acid scaffold have traditionally relied on well-established organic reactions, primarily malonic ester condensations and transformations involving nitrile precursors.
Malonic Ester Condensation Strategies for Substituted Malonic Esters
The malonic ester synthesis is a versatile and classical method for the preparation of substituted carboxylic acids. Current time information in Bangalore, IN.researchgate.netuclm.esresearchgate.net This strategy is particularly well-suited for the synthesis of 2,2-disubstituted propanedioic acids, including the diphenyl derivative. The core of this approach involves the sequential alkylation or arylation of a malonic ester, followed by hydrolysis and decarboxylation of one of the ester groups. uclm.es
The key steps in the malonic ester synthesis for 2,2-diphenylpropanedioic acid are:
Enolate Formation: A strong base removes the acidic α-proton from the malonic ester.
First Arylation: The enolate attacks an aryl halide (e.g., bromobenzene (B47551) or iodobenzene) in a nucleophilic substitution reaction.
Second Enolate Formation: The mono-arylated malonic ester is deprotonated again with a strong base.
Second Arylation: The resulting enolate undergoes a second arylation to form the 2,2-diphenylmalonic ester.
Hydrolysis: The diester is hydrolyzed to the corresponding dicarboxylic acid using acidic or basic conditions. uclm.es
Decarboxylation (optional): If a monosubstituted acetic acid is the desired product, heating the dicarboxylic acid leads to the loss of one carboxyl group as carbon dioxide. For 2,2-diphenylpropanedioic acid, this step is omitted.
Table 1: Reagents and Conditions for Malonic Ester Synthesis of 2,2-Diphenylmalonic Esters
| Step | Reagent/Condition | Purpose |
| 1. Enolate Formation | Sodium Ethoxide (NaOEt) in Ethanol | Deprotonation of malonic ester |
| 2. Arylation | Aryl Halide (e.g., Bromobenzene) | Introduction of the first phenyl group |
| 3. Second Enolate Formation | Sodium Ethoxide (NaOEt) in Ethanol | Deprotonation of the mono-arylated ester |
| 4. Second Arylation | Aryl Halide (e.g., Bromobenzene) | Introduction of the second phenyl group |
| 5. Hydrolysis | Acid (e.g., H₃O⁺) or Base (e.g., NaOH) followed by acidification | Conversion of the diester to the dicarboxylic acid |
Hydrolysis and Carboxylation Pathways from Nitrile Precursors
An alternative classical route to 2,2-diphenylpropanedioic acid involves the use of nitrile precursors, most notably diphenylacetonitrile (B117805). nih.govcutm.ac.in This method leverages the reactivity of the nitrile group, which can be hydrolyzed to a carboxylic acid.
The synthesis of the key intermediate, diphenylacetonitrile, can be achieved through various methods. A common laboratory preparation involves the bromination of benzyl (B1604629) cyanide to yield α-bromo-α-phenylacetonitrile, followed by a Friedel-Crafts reaction with benzene (B151609) in the presence of a Lewis acid catalyst like aluminum chloride. nih.govcutm.ac.in
Once diphenylacetonitrile is obtained, the synthesis of 2,2-diphenylpropanedioic acid proceeds through two main transformations:
Introduction of the Carboxyl Group: This can be achieved through various carboxylation strategies. One conceptual approach involves the deprotonation of diphenylacetonitrile to form a carbanion, which can then react with a carboxylating agent like carbon dioxide.
Hydrolysis of the Nitrile: The nitrile group of the resulting α-cyano-α,α-diphenylacetic acid derivative is then hydrolyzed under acidic or basic conditions to afford the final 2,2-diphenylpropanedioic acid. The hydrolysis of nitriles is a standard transformation that typically proceeds in good yield.
This pathway offers an alternative to the malonic ester synthesis, particularly when the starting materials for diphenylacetonitrile are readily available.
Advanced Catalytic and Stereoselective Syntheses
Modern synthetic chemistry has seen a significant shift towards the use of catalytic methods, which often offer higher efficiency, selectivity, and milder reaction conditions compared to classical approaches. The development of advanced catalytic and stereoselective syntheses for 2,2-diphenylpropanedioic acid and its analogs is an active area of research.
Exploration of Transition Metal-Catalyzed Routes
While classical methods are effective, transition-metal-catalyzed reactions provide powerful alternatives for the formation of C-C bonds. researchgate.net Palladium-catalyzed cross-coupling reactions, for instance, are widely used for the arylation of various substrates. nih.govrsc.orgmdpi.com
A notable advancement in the synthesis of diarylmalonates is the development of transition-metal-free diarylation methods. One such protocol utilizes diaryliodonium salts to transfer both aryl groups to a carbon nucleophile under mild conditions. nih.govacs.org This approach is atom-efficient and demonstrates broad functional group tolerance. Although not strictly a transition-metal-catalyzed reaction, it represents a significant step forward in the catalytic synthesis of heavily functionalized quaternary products like 2,2-diphenylmalonates.
The general strategy involves the reaction of a malonate derivative with a diaryliodonium salt in the presence of a base. This method has been shown to be effective for a range of malonates and diaryliodonium salts, providing the desired diarylated products in good to excellent yields. acs.org
Table 2: Comparison of Classical vs. Advanced Diarylation of Malonates
| Feature | Classical Malonic Ester Synthesis | Transition-Metal-Free Diarylation |
| Catalyst | Typically stoichiometric base | Catalytic or stoichiometric base, no metal |
| Aryl Source | Aryl halides | Diaryliodonium salts |
| Conditions | Often requires elevated temperatures | Generally mild conditions |
| Byproducts | Stoichiometric amounts of salt | Iodobenzene derivatives |
| Scope | Can be limited by halide reactivity | Broad functional group tolerance acs.org |
Development of Asymmetric Syntheses for Chiral Analogs
The synthesis of chiral molecules is of paramount importance in medicinal chemistry, as different enantiomers of a drug can exhibit vastly different biological activities. ddugu.ac.insigmaaldrich.com Consequently, the development of asymmetric methods to produce chiral analogs of 2,2-diphenylpropanedioic acid is a significant synthetic challenge.
Asymmetric synthesis aims to produce a chiral product in unequal amounts of its stereoisomers. acs.orgddugu.ac.in This can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or chiral reagents. cutm.ac.inddugu.ac.in
While specific examples of the asymmetric synthesis of chiral 2,2-diphenylpropanedioic acid analogs are not extensively reported, the principles of asymmetric catalysis can be applied. For instance, the enantioselective synthesis of β-amino acid derivatives has been achieved through copper-catalyzed hydroamination of α,β-unsaturated carbonyl compounds, where a chiral ligand controls the stereochemical outcome. nih.gov A similar strategy could be envisioned for the asymmetric arylation of a suitable prochiral substrate to generate a chiral diarylmalonic acid derivative.
Potential strategies for the asymmetric synthesis of chiral 2,2-diarylpropanedioic acid analogs include:
Chiral Phase-Transfer Catalysis: Asymmetric alkylation or arylation of malonic esters using a chiral phase-transfer catalyst to induce enantioselectivity.
Transition-Metal Catalysis with Chiral Ligands: Employing a transition metal catalyst coordinated to a chiral ligand to control the stereochemistry of the C-C bond formation. Rhodium and palladium complexes with chiral phosphine (B1218219) ligands have shown great success in various asymmetric transformations. uclm.essnnu.edu.cn
Organocatalysis: The use of small organic molecules as chiral catalysts to promote the enantioselective arylation of a malonate precursor.
The development of such methods would provide access to a new class of chiral building blocks with potential applications in drug discovery and development.
Preparation of Functionalized 2,2-Diphenylpropanedioic Acid Derivatives
The ability to introduce functional groups into the 2,2-diphenylpropanedioic acid scaffold is crucial for modulating its physical, chemical, and biological properties. The preparation of functionalized derivatives can be achieved by either using functionalized starting materials in the synthetic routes described above or by post-synthetic modification of the parent compound.
One versatile approach for creating functionalized amide derivatives involves the use of dicarbamoylzincs. d-nb.infonih.gov These reagents can be prepared from formamides and react with a variety of electrophiles, including acid chlorides, to form α-ketoamides. d-nb.info This methodology could potentially be adapted to prepare amide derivatives of 2,2-diphenylpropanedioic acid.
Another strategy involves the functionalization of the aryl rings. For example, if a substituted bromobenzene is used in the malonic ester synthesis, the resulting 2,2-di(substituted-phenyl)propanedioic acid will carry the desired functional groups.
The direct functionalization of the carboxylic acid groups is also a key strategy. These groups can be converted into a wide range of functionalities, including:
Esters: Reaction with alcohols under acidic conditions. nih.gov
Amides: Reaction with amines, often activated by a coupling agent. researchgate.netgoogle.com
Acid Chlorides: Reaction with thionyl chloride or oxalyl chloride.
Alcohols: Reduction of the carboxylic acids using a reducing agent like lithium aluminum hydride.
These transformations allow for the generation of a diverse library of 2,2-diphenylpropanedioic acid derivatives with tailored properties for various applications.
Table 3: Common Functional Group Transformations of Carboxylic Acids
| Starting Functional Group | Reagent(s) | Resulting Functional Group |
| Carboxylic Acid | Alcohol, Acid Catalyst | Ester |
| Carboxylic Acid | Amine, Coupling Agent (e.g., DCC) | Amide |
| Carboxylic Acid | Thionyl Chloride (SOCl₂) | Acid Chloride |
| Carboxylic Acid | Lithium Aluminum Hydride (LiAlH₄) | Alcohol |
Esterification and Anhydride (B1165640) Formation
The conversion of the carboxylic acid groups of 2,2-diphenylpropanedioic acid into esters and anhydrides follows standard protocols, though reaction conditions may be optimized to accommodate its structure. These derivatives are important as intermediates in further synthetic transformations.
Esterification: The esterification of 2,2-diphenylpropanedioic acid is typically achieved through acid-catalyzed esterification, often referred to as Fischer esterification. This reaction involves heating the dicarboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl) gas. google.com The reaction is reversible, and to drive it towards the formation of the diester, the water produced is typically removed, for example, by azeotropic distillation.
A general reaction for the formation of a dialkyl 2,2-diphenylpropanedioate is as follows:
The synthesis of related diesters, such as diphenyl malonate, can also be accomplished via transesterification of a simpler dialkyl malonate (e.g., diethyl malonate) with phenol, using either acid or base catalysis.
Anhydride Formation: As a dicarboxylic acid, 2,2-diphenylpropanedioic acid can form a cyclic anhydride upon dehydration. This is typically accomplished by heating the diacid with a strong dehydrating agent. Acetic anhydride is a commonly used reagent for this purpose. nih.govlibretexts.org The reaction involves the activation of the carboxylic acid groups, leading to an intramolecular condensation to form a five-membered anhydride ring and releasing water, which is consumed by the acetic anhydride.
This process is analogous to the initial activation step in the synthesis of polyanhydrides from dicarboxylic acids, where the diacid is first converted to a mixed anhydride with acetic acid before polymerization via melt polycondensation. nih.gov The formation of the cyclic anhydride can be represented as:
Alternative methods for anhydride synthesis include the reaction of the corresponding dicarboxylic acid with reagents like oxalyl chloride or thionyl chloride. nih.gov
Table 1: General Conditions for Esterification and Anhydride Formation
| Transformation | Reagents | Catalyst/Conditions | General Purpose |
|---|---|---|---|
| Esterification | Alcohol (e.g., Ethanol, Methanol) | Strong acid (e.g., H₂SO₄, HCl) google.com, Heat, Removal of water | Forms dialkyl 2,2-diphenylpropanedioates |
| Anhydride Formation | Acetic Anhydride nih.gov | Heat | Forms 2,2-diphenylpropanedioic anhydride |
| Anhydride Formation (Alternative) | Oxalyl Chloride, Thionyl Chloride nih.gov | Typically requires controlled temperature | Forms 2,2-diphenylpropanedioic anhydride |
Synthesis of Halogenated and Alkyl-Substituted Derivatives
The synthesis of derivatives with substitutions on either the phenyl rings or the propanedioic acid backbone requires distinct chemical approaches.
Synthesis of Halogenated Derivatives: Halogenation of the 2,2-diphenylpropanedioic acid structure primarily occurs on the two phenyl rings through electrophilic aromatic substitution. wikipedia.org The central quaternary carbon of the propanedioic acid moiety lacks any α-hydrogens, making α-halogenation of the enol or enolate form impossible under standard conditions. libretexts.org
The reaction involves treating 2,2-diphenylpropanedioic acid or its diester with a halogen (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). tcichemicals.com The bulky diphenylpropanedioate group attached to the benzene ring acts as an ortho-, para-director. Due to steric hindrance from the other phenyl ring and the carboxyl groups, substitution is favored at the para-position of each ring.
A representative reaction is the dibromination of diethyl 2,2-diphenylpropanedioate:
Synthesis of Alkyl-Substituted Derivatives: Similar to halogenation, direct alkylation at the α-position of 2,2-diphenylpropanedioic acid is not feasible due to the absence of α-hydrogens. Therefore, synthesizing α-alkyl derivatives requires building the molecule from an already alkylated precursor. The malonic ester synthesis provides a foundational method for creating α-alkyl and α,α-dialkyl substituted malonic esters, which could then, in principle, be used in further steps to synthesize the target diphenyl compound. libretexts.orglibretexts.org
A more advanced and highly relevant method for creating the necessary chiral, sterically-congested quaternary carbon center is through asymmetric phase-transfer catalysis. Research has demonstrated the efficient α-alkylation of malonate esters that already possess one substituent, using a chiral phase-transfer catalyst to introduce a second alkyl group with high enantioselectivity. frontiersin.orgnih.gov In a representative study, a tert-butyl malonate substrate was successfully alkylated with various allylic and benzylic halides using (S,S)-3,4,5-trifluorophenyl-NAS bromide as the catalyst in a biphasic system (toluene/50% aq. KOH) at low temperatures, achieving yields up to 99% and enantiomeric excesses (ee) up to 98%. frontiersin.orgnih.gov This methodology highlights a viable pathway to construct the core of α-alkyl-2,2-diphenylpropanedioic acid derivatives.
Table 2: Methodologies for Substituted Derivatives
| Derivative Type | Synthetic Approach | Typical Reagents | Key Findings/Notes |
|---|---|---|---|
| Halogenated (Aromatic) | Electrophilic Aromatic Substitution | Br₂/FeBr₃ or Cl₂/AlCl₃ | Substitution occurs on the phenyl rings, primarily at the para-positions due to steric hindrance. wikipedia.org |
| Alkyl-Substituted (α-position) | Asymmetric Phase-Transfer Catalysis (on malonate precursors) | Alkyl halide, Strong base (e.g., KOH), Chiral phase-transfer catalyst frontiersin.orgnih.gov | Allows for the enantioselective synthesis of quaternary α-alkylated malonates, which are precursors to the target structure. Yields and enantioselectivity are generally high. frontiersin.org |
Chemical Reactivity and Mechanistic Investigations of 2,2 Diphenylpropanedioic Acid
Decarboxylation Reactions
Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). wikipedia.org While standard carboxylic acids are generally stable and decarboxylate slowly, the presence of an electron-withdrawing group at the α- or β-position can facilitate this process. wikipedia.orgorganicchemistrytutor.com
Thermal Decarboxylation Pathways and Kinetics
The thermal decarboxylation of β-keto acids and malonic acids often proceeds through a cyclic, concerted transition state. masterorganicchemistry.com This process typically occurs with mild heating, sometimes even spontaneously at room temperature. organicchemistrytutor.com For instance, the decarboxylation of tetrahydrocannabinolic acid (THCA) to the psychoactive compound Δ9-Tetrahydrocannabinol follows first-order kinetics when heated in a vacuum. wikipedia.org The rate of this reaction increases with temperature, following Arrhenius' law. wikipedia.org
In the case of malonic acid derivatives, heating leads to the loss of one carboxyl group as carbon dioxide to form a monocarboxylic acid. masterorganicchemistry.com This reaction breaks a carbon-carbon bond and forms a carbon-oxygen double bond. masterorganicchemistry.com
Catalytic Decarboxylation Facilitation and Optimization
Various catalysts can facilitate decarboxylation reactions. Transition metal salts, especially copper compounds, are known to promote decarboxylation through the formation of carboxylate complex intermediates. wikipedia.org Silver salts have also been shown to catalyze aromatic decarboxylation, although often at elevated temperatures. nih.gov
Palladium-catalyzed decarboxylation offers a milder alternative. nih.gov For example, naphthoic acid undergoes decarboxylative palladation with palladium(II) trifluoroacetate (B77799) and silver carbonate, followed by treatment with dihydrogen to yield the decarboxylated product. nih.gov Other catalytic systems include the use of a Fukuzumi acridinium (B8443388) photooxidant with phenyldisulfide as a redox-active cocatalyst for the hydrodecarboxylation of various carboxylic acids, including the double decarboxylation of malonic acid derivatives. organic-chemistry.org Additionally, HZSM-5 zeolite has been investigated for the catalytic decarboxylation of naphthenic acids, demonstrating high removal efficiency. mdpi.com The mechanism over HZSM-5 involves both Brønsted and Lewis acid sites. mdpi.com
Table 1: Catalysts for Decarboxylation
| Catalyst System | Substrate Type | Key Features |
|---|---|---|
| Copper and Quinoline | Aromatic acids | Classical method, requires high temperatures. nih.gov |
| Silver Salts | Aromatic acids | Broad substrate scope, requires high temperatures. nih.gov |
| Palladium(II) Trifluoroacetate / Ag₂CO₃ | Aromatic acids | Milder conditions compared to classical methods. nih.gov |
| Fukuzumi acridinium / Phenyldisulfide | Carboxylic acids | Photocatalytic, hydrodecarboxylation. organic-chemistry.org |
| HZSM-5 Zeolite | Naphthenic acids | Heterogeneous catalyst, high efficiency. mdpi.com |
| Mixed Metal Oxides | Carboxylated compounds | Effective for various organic compounds. google.com |
Mechanistic Insights into Carbanion Stability and Transition States
The stability of the intermediate carbanion formed upon decarboxylation plays a crucial role in the reaction mechanism. wikipedia.org However, a direct correlation between the rate of decarboxylation and the gas-phase stability of the resulting carbanion is not always observed. nih.gov
A proposed two-step mechanism for the decarboxylation of some acids involves an initial equilibrium to form a zwitterionic intermediate, which then loses carbon dioxide. nih.gov In this model, the stability of the zwitterionic structure, rather than the final carbanion, is the primary factor determining the reaction rate. nih.gov
For β-keto acids, the decarboxylation is thought to proceed through a cyclic, concerted transition state, leading to an enol intermediate that subsequently tautomerizes to the more stable ketone. masterorganicchemistry.com This pathway avoids the direct formation of a high-energy carbanion.
Nucleophilic Acyl Substitution Reactions
The reactivity of 2,2-diphenylpropanedioic acid and its derivatives is also characterized by nucleophilic acyl substitution reactions, where a nucleophile attacks the carbonyl carbon, leading to the substitution of a leaving group.
Ester Hydrolysis and Transesterification
Ester Hydrolysis
The hydrolysis of esters, the reverse of esterification, splits the ester back into a carboxylic acid and an alcohol. chemguide.co.uksavemyexams.com This reaction can be catalyzed by either acid or base. chemguide.co.ukscience-revision.co.uk
Acid-catalyzed hydrolysis is a reversible reaction typically carried out by refluxing the ester with a dilute acid like sulfuric or hydrochloric acid. chemguide.co.ukscience-revision.co.uk An excess of water is used to drive the equilibrium towards the products. chemguide.co.uk
Base-catalyzed hydrolysis (saponification) is an irreversible reaction where the ester is heated with a dilute alkali, such as sodium hydroxide. chemguide.co.uksavemyexams.commasterorganicchemistry.com This process yields an alcohol and a carboxylate salt, which can then be acidified to produce the carboxylic acid. savemyexams.commasterorganicchemistry.com Hydroxide ions are significantly more reactive nucleophiles than water. viu.ca
Transesterification
Transesterification involves the exchange of the alkoxy group of an ester with another alcohol. wikipedia.orgmasterorganicchemistry.com This equilibrium reaction is often catalyzed by acids or bases. wikipedia.org
Acid catalysts protonate the carbonyl group, increasing its electrophilicity. wikipedia.org
Base catalysts deprotonate the alcohol, making it a more potent nucleophile. wikipedia.org
The reaction proceeds through a tetrahedral intermediate. wikipedia.orgmasterorganicchemistry.com To drive the reaction to completion, the alcohol product is often removed by distillation. wikipedia.org Transesterification is a key process in the production of polyesters and biodiesel. wikipedia.orgresearchgate.net
Table 2: Comparison of Ester Hydrolysis and Transesterification
| Reaction | Catalyst | Conditions | Products | Reversibility |
|---|---|---|---|---|
| Acid Hydrolysis | Dilute Acid (e.g., H₂SO₄) | Heat (reflux), excess water | Carboxylic Acid + Alcohol | Reversible chemguide.co.uksavemyexams.com |
| Base Hydrolysis | Dilute Base (e.g., NaOH) | Heat (reflux) | Carboxylate Salt + Alcohol | Irreversible chemguide.co.uksavemyexams.com |
| Transesterification | Acid or Base | Often with removal of alcohol product | Different Ester + Different Alcohol | Reversible (Equilibrium) wikipedia.org |
Amidation and Anhydride (B1165640) Reactivity
Amidation
Amide bonds are fundamental in chemistry and biology. mdpi.comnih.gov The direct amidation of carboxylic acids with amines is a common method for their synthesis. This reaction often requires coupling agents to activate the carboxylic acid. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which form a highly reactive O-acylisourea intermediate. fishersci.co.uk Boron-derived catalysts have also been explored for direct amidation reactions. mdpi.com
Anhydride Reactivity
Acid anhydrides are reactive acylating agents, similar to but less reactive than acyl chlorides. libretexts.orgchemistrystudent.comcrunchchemistry.co.uk They are often prepared from the reaction of an acid chloride with a carboxylate anion. pressbooks.pub Anhydrides react with various nucleophiles:
With alcohols: They form esters and a carboxylic acid. chemistrystudent.compressbooks.pub A common application is the synthesis of acetate (B1210297) esters using acetic anhydride. pressbooks.pub
With amines: They produce amides and a carboxylate salt. pressbooks.pub
With water: They hydrolyze back to the corresponding carboxylic acids. libretexts.orgsalempress.com
The reaction proceeds via nucleophilic acyl substitution, where the nucleophile attacks one of the carbonyl carbons, leading to the elimination of a carboxylate leaving group. crunchchemistry.co.uksalempress.com
Cleavage Reactions of 2,2-Diphenylpropanedioic Acid Esters by Alkoxides
The cleavage of esters is a fundamental reaction in organic chemistry, often accomplished through hydrolysis in acidic or basic conditions. In the case of sterically hindered esters, such as the diesters of 2,2-diphenylpropanedioic acid, cleavage using alkoxides in non-aqueous media provides an effective alternative. acsgcipr.org This process, a type of nucleophilic acyl substitution, is known as transesterification if a different ester is formed, or saponification if it leads to the carboxylate salt. libretexts.orgucalgary.ca
One of the key advantages of using alkoxides is that the reaction can be performed under non-aqueous conditions, which can be beneficial for substrates with poor solubility in water or those containing other water-sensitive functional groups. acsgcipr.org For esters of 2,2-diphenylpropanedioic acid, the bulky phenyl groups create significant steric hindrance around the carbonyl centers, making them less susceptible to hydrolysis. Alkoxide-based reagents are frequently employed for the cleavage of such hindered esters. acsgcipr.org
Table 1: Alkoxide-Promoted Cleavage of a 2,2-Diphenylpropanedioic Acid Ester
| Reactant (Ester) | Reagent (Alkoxide) | Conditions | Products | Mechanism Type |
| Diethyl 2,2-diphenylpropanedioate | Sodium Ethoxide (NaOEt) in Ethanol | Reflux | Sodium 2,2-diphenylpropanedioate, Ethanol | Nucleophilic Acyl Substitution |
| Dimethyl 2,2-diphenylpropanedioate | Potassium tert-butoxide (KOtBu) in DMSO | Room Temperature | Potassium 2,2-diphenylpropanedioate, Methanol, tert-Butanol | Nucleophilic Acyl Substitution |
Electrophilic Aromatic Substitution Reactions on Phenyl Rings
The phenyl rings of 2,2-diphenylpropanedioic acid can undergo electrophilic aromatic substitution (EAS), a characteristic reaction of aromatic compounds. libretexts.org The mechanism proceeds in two main steps: the initial attack of an electrophile (E⁺) on the π-electron system of a benzene (B151609) ring, followed by the deprotonation of the resulting intermediate to restore aromaticity. masterorganicchemistry.com The first step is typically rate-determining as it disrupts the stable aromatic system to form a resonance-stabilized carbocation known as a sigma complex or benzenium ion. masterorganicchemistry.comlibretexts.org
The substituent attached to the phenyl rings—the quaternary carbon bearing another phenyl group and two carboxylic acid moieties—profoundly influences the reaction's rate and regioselectivity. The carboxylic acid groups are strongly electron-withdrawing due to the electronegativity of the oxygen atoms. This electronic effect is transmitted through the carbon framework to the phenyl rings. Consequently, the substituent deactivates the rings, making them less nucleophilic and thus less reactive towards electrophiles compared to unsubstituted benzene. youtube.com
Electron-withdrawing groups direct incoming electrophiles to the meta position. This is because the carbocation intermediates formed from ortho and para attack are significantly destabilized. In these cases, one of the resonance structures places the positive charge on the carbon atom directly bonded to the electron-withdrawing substituent, which is highly unfavorable. The intermediate from meta attack avoids this destabilizing arrangement, making it the preferred pathway.
Common electrophilic aromatic substitution reactions include nitration and halogenation. For 2,2-diphenylpropanedioic acid, these reactions would be expected to yield meta-substituted products.
Nitration : Achieved with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). libretexts.orgyoutube.com
Halogenation : Bromination, for example, is carried out using bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃), which polarizes the Br-Br bond to generate a strong electrophile. libretexts.orgyoutube.com
Table 2: Electrophilic Aromatic Substitution of 2,2-Diphenylpropanedioic Acid
| Reaction Type | Reagents | Electrophile | Expected Major Product |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 2,2-Bis(3-nitrophenyl)propanedioic acid |
| Bromination | Br₂, FeBr₃ | "Br⁺" | 2,2-Bis(3-bromophenyl)propanedioic acid |
| Sulfonation | SO₃, H₂SO₄ | SO₃ | 2,2-Bis(3-sulfophenyl)propanedioic acid |
Reactions with Organometallic Reagents and Their Mechanistic Implications
Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) compounds, are highly reactive species that function as potent nucleophiles and strong bases. libretexts.orglibretexts.org Their reaction with 2,2-diphenylpropanedioic acid is dominated by the presence of the two acidic carboxylic acid protons.
The primary and most rapid reaction is an acid-base reaction. libretexts.orgsaskoer.ca The organometallic reagent will deprotonate the carboxylic acid groups to form a dicarboxylate salt. This reaction is essentially irreversible and will consume two equivalents of the organometallic reagent for each equivalent of the diacid, producing the corresponding hydrocarbon as a byproduct.
For example, with methylmagnesium bromide (CH₃MgBr): 2 CH₃MgBr + C₆H₅C(COOH)₂C₆H₅ → [C₆H₅C(COO⁻)₂C₆H₅]²⁻[MgBr⁺]₂ + 2 CH₄
Because Grignard reagents are typically not nucleophilic enough to attack the resonance-stabilized and negatively charged carboxylate group, the reaction generally stops at this stage. organicchemistrytutor.com
Organolithium reagents, however, are more powerful nucleophiles than Grignard reagents. organicchemistrytutor.com While the initial two equivalents will be consumed in the acid-base reaction, the use of excess organolithium reagent can lead to further reactions. A third and fourth equivalent of the organolithium reagent can act as nucleophiles, attacking the carbonyl carbons of the dicarboxylate. organicchemistrytutor.com This nucleophilic addition results in the formation of a highly unstable geminal dianion intermediate for each carboxylate group. organicchemistrytutor.com Upon an acidic workup (e.g., adding H₃O⁺), this intermediate is protonated to a geminal diol (a hydrate), which readily loses water to yield a ketone. organicchemistrytutor.com Given the presence of two carboxylate groups, this process would lead to the formation of a diketone.
Table 3: Reactivity of 2,2-Diphenylpropanedioic Acid with Organometallic Reagents
| Reagent | Stoichiometry (Equivalents) | Initial Product (before workup) | Final Product (after acidic workup) | Mechanistic Pathway |
| Grignard Reagent (RMgX) | 2 | Dicarboxylate salt | 2,2-Diphenylpropanedioic acid | Acid-Base Reaction Only |
| Organolithium Reagent (RLi) | 2 | Dicarboxylate salt | 2,2-Diphenylpropanedioic acid | Acid-Base Reaction Only |
| Organolithium Reagent (RLi) | 4 | Dianionic adduct | 1,1-Diphenyl-2,2-diacyl alkane (Diketone) | Acid-Base followed by Nucleophilic Addition |
Spectroscopic and Advanced Structural Characterization of 2,2 Diphenylpropanedioic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks. For 2,2-diphenylpropanedioic acid, ¹H and ¹³C NMR, along with two-dimensional techniques, would provide a comprehensive picture of its molecular architecture.
The ¹H NMR spectrum of 2,2-diphenylpropanedioic acid is expected to be relatively simple, characterized by signals from the aromatic protons of the two phenyl groups and the acidic protons of the two carboxyl groups.
The ten aromatic protons would likely appear as a complex multiplet in the region of 7.2-7.5 ppm. The exact chemical shifts and coupling patterns would depend on the solvent and the electronic effects within the molecule. The protons in the ortho, meta, and para positions of the phenyl rings are chemically distinct and would exhibit spin-spin coupling, leading to the multiplet structure.
The two carboxylic acid protons are expected to produce a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm. The broadness of this signal is due to chemical exchange and hydrogen bonding. The exact position is highly dependent on the concentration and the solvent used, as these factors influence the extent of hydrogen bonding.
Table 1: Predicted ¹H NMR Chemical Shifts for 2,2-Diphenylpropanedioic Acid
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic (C₆H₅) | 7.2 - 7.5 | Multiplet |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 2,2-diphenylpropanedioic acid, distinct signals are expected for the carboxylic carbons, the central quaternary carbon, and the aromatic carbons.
The carbonyl carbons of the two equivalent carboxylic acid groups would appear at a downfield chemical shift, typically in the range of 170-180 ppm. The central quaternary carbon, to which the two phenyl groups and two carboxyl groups are attached, is expected to have a chemical shift in the range of 50-60 ppm.
The aromatic carbons will show four distinct signals corresponding to the ipso (the carbon attached to the quaternary center), ortho, meta, and para carbons. The ipso-carbon is expected around 140-145 ppm, while the other aromatic carbons would appear in the typical aromatic region of 125-130 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for 2,2-Diphenylpropanedioic Acid
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carboxylic Acid (-COOH) | 170 - 180 |
| Quaternary (C(Ph)₂) | 50 - 60 |
| Aromatic (ipso-C) | 140 - 145 |
Two-dimensional NMR techniques would be invaluable for the unambiguous assignment of the proton and carbon signals.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between coupled protons. In this case, it would reveal the coupling network within the aromatic rings, helping to differentiate the ortho, meta, and para protons. chemicalbook.comresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. researchgate.net For 2,2-diphenylpropanedioic acid, the HSQC spectrum would show cross-peaks connecting the aromatic proton signals to their corresponding aromatic carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. researchgate.net This would be particularly useful for confirming the structure by showing correlations from the aromatic protons to the quaternary carbon and the ipso-carbons of the phenyl rings.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both IR and Raman techniques, provides information about the functional groups present in a molecule and their bonding environment.
The IR and Raman spectra of 2,2-diphenylpropanedioic acid would be dominated by the vibrational modes of the carboxylic acid and phenyl groups.
The most prominent feature in the IR spectrum would be the C=O stretching vibration of the carboxylic acid groups, which is expected to appear as a strong, broad band in the region of 1700-1730 cm⁻¹. The broadening is a result of hydrogen bonding. The O-H stretching vibration of the carboxyl group would give rise to a very broad and intense band in the region of 2500-3300 cm⁻¹.
The aromatic rings would exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. Aromatic C-H out-of-plane bending vibrations would be observed in the 690-900 cm⁻¹ region, which can provide information about the substitution pattern of the benzene (B151609) ring.
In the Raman spectrum, the symmetric C=C stretching of the aromatic rings would be expected to produce a strong signal. The C=O stretch would also be visible, though typically weaker than in the IR spectrum.
Table 3: Predicted Vibrational Mode Assignments for 2,2-Diphenylpropanedioic Acid
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| O-H Stretch (Carboxyl) | 2500 - 3300 | Strong, Broad | Weak |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Medium |
| C=O Stretch (Carboxyl) | 1700 - 1730 | Strong | Medium |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong | Strong |
| C-O Stretch (Carboxyl) | 1210 - 1320 | Strong | Weak |
| O-H Bend (Carboxyl) | 1395 - 1440 | Medium | Weak |
Carboxylic acids have a strong tendency to form intermolecular hydrogen-bonded dimers in the solid state and in non-polar solvents. This dimerization would have a significant impact on the vibrational spectra. The O-H stretching band in the IR spectrum is particularly sensitive to hydrogen bonding, becoming broader and shifting to lower wavenumbers as the strength of the hydrogen bond increases. chemicalbook.com The C=O stretching frequency is also affected, typically shifting to a lower wavenumber upon dimerization. The presence and nature of these hydrogen bonds can be further investigated by studying the spectra in different solvents and at varying concentrations.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For 2,2-diphenylpropanedioic acid (C₁₅H₁₂O₄), the molecular weight is 256.25 g/mol . Upon ionization in a mass spectrometer, typically by electron impact (EI), the molecule would form a molecular ion ([M]⁺•) with a mass-to-charge ratio (m/z) corresponding to its molecular weight.
The structural features of 2,2-diphenylpropanedioic acid—notably the presence of two phenyl groups and two carboxylic acid moieties—dictate its fragmentation pathways. The molecular ion is expected to be observed, though its intensity may vary. The fragmentation is likely dominated by cleavages characteristic of carboxylic acids and aromatic compounds.
Key expected fragmentation processes include:
Decarboxylation: The loss of a molecule of carbon dioxide (CO₂) is a common fragmentation pathway for carboxylic acids, which would lead to a fragment ion. A particularly facile process would be the loss of CO₂ from the [M-COOH]⁺ ion.
Loss of Carboxyl Radical: Cleavage of the bond between the central carbon and a carboxyl group would result in the loss of a carboxyl radical (•COOH), generating a stable diphenylmethylacylium ion.
Formation of Diphenylmethyl Cation: Subsequent loss of carbon monoxide (CO) from the diphenylmethylacylium ion, or sequential loss of both carboxyl groups, would lead to the formation of the highly stable diphenylmethyl cation ([ (C₆H₅)₂CH ]⁺), which is expected to be a prominent peak.
Aromatic Fragmentation: The presence of phenyl rings would give rise to fragments characteristic of benzene and its derivatives, such as the phenyl cation ([C₆H₅]⁺) at m/z 77.
The predicted fragmentation data are summarized in the interactive table below.
Interactive Data Table: Predicted Mass Spectrometry Fragments for 2,2-Diphenylpropanedioic Acid
| Predicted m/z | Ion Formula | Description of Loss |
| 256 | [C₁₅H₁₂O₄]⁺• | Molecular Ion (M⁺•) |
| 211 | [C₁₄H₁₁O₂]⁺ | Loss of a carboxyl radical (•COOH) |
| 167 | [C₁₃H₁₁]⁺ | Loss of two carboxyl groups (2 x •COOH) or subsequent losses |
| 165 | [C₁₃H₉]⁺ | Loss of H₂ from the diphenylmethyl cation region |
| 77 | [C₆H₅]⁺ | Phenyl cation from cleavage of a phenyl group |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. The absorption of photons promotes electrons from a ground electronic state to a higher-energy excited state. The chromophores present in 2,2-diphenylpropanedioic acid are the two phenyl rings and the carbonyl groups (C=O) of the carboxylic acids.
The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions associated with the aromatic system.
π → π* Transitions: These transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals. The phenyl rings are the primary sites for these high-intensity absorptions. Unsubstituted benzene typically shows a strong E₂ band around 204 nm and a weaker, vibrationally-structured B-band around 255 nm. In 2,2-diphenylpropanedioic acid, the substitution on the phenyl rings is expected to cause a slight bathochromic (red) shift of these bands to longer wavelengths and a hyperchromic effect (increased absorbance).
n → π* Transitions: These transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the carbonyl groups) to an antibonding π* orbital. These transitions are typically of much lower intensity than π → π* transitions and are often symmetry-forbidden. While present, the absorption bands corresponding to the n → π* transitions of the carboxyl groups are likely to be weak and may be obscured by the significantly more intense π → π* bands of the phenyl rings.
Interactive Data Table: Expected Electronic Transitions for 2,2-Diphenylpropanedioic Acid
| Chromophore | Type of Transition | Expected Absorption Region |
| Phenyl Ring | π → π* (E₂-band) | Strong absorption in the UV region (~210-230 nm) |
| Phenyl Ring | π → π* (B-band) | Weaker absorption in the UV region (~260-280 nm) |
| Carbonyl (C=O) | n → π | Very weak absorption, likely obscured by π → π bands |
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. libretexts.org This technique can provide detailed information on bond lengths, bond angles, and torsional angles, which define the molecule's conformation. science-softcon.de Although a specific crystal structure for 2,2-diphenylpropanedioic acid is not found in publicly accessible crystallographic databases, the principles of structural chemistry allow for a detailed prediction of the features that such an analysis would reveal.
An X-ray crystallographic study would precisely define the molecular conformation of 2,2-diphenylpropanedioic acid in the solid state. The molecule possesses a central sp³-hybridized quaternary carbon atom bonded to two phenyl rings and two carboxylic acid groups.
Due to significant steric hindrance between the two bulky phenyl groups, the molecule cannot adopt a planar conformation. It is expected that the phenyl rings would be twisted out of a common plane, adopting a propeller-like arrangement around the central carbon. The dihedral angles between the planes of the phenyl rings would be a key parameter determined by crystallography. Furthermore, the C-C(phenyl)-C(phenyl)-C bond angle at the central quaternary carbon is anticipated to be distorted from the ideal tetrahedral angle of 109.5° to alleviate steric strain.
The molecule 2,2-diphenylpropanedioic acid is achiral, as the central carbon atom is bonded to two identical substituents of each type (two phenyl groups and two carboxyl groups), and therefore lacks a stereocenter.
The packing of molecules in a crystal lattice is governed by a network of intermolecular interactions. harvard.edu For 2,2-diphenylpropanedioic acid, several key interactions would be expected to direct the supramolecular assembly.
Hydrogen Bonding: The most significant intermolecular interaction would be hydrogen bonding between the carboxylic acid groups. youtube.com It is highly probable that the molecules would form centrosymmetric dimers, where two molecules are linked by a pair of O-H···O hydrogen bonds, creating a characteristic R²₂(8) graph set motif. This is a very robust and common supramolecular synthon for carboxylic acids in the solid state. core.ac.uk
Weak C-H···O Interactions: In addition to the strong hydrogen bonds, weaker C-H···O interactions, where hydrogen atoms from the phenyl rings interact with the oxygen atoms of the carboxyl groups on neighboring molecules, would likely play a role in the three-dimensional packing.
Van der Waals Forces: Dispersion forces, which are ubiquitous, would also contribute significantly to the cohesion of the crystal. libretexts.org
The interplay of these attractive and repulsive forces dictates the final, most thermodynamically stable crystal packing arrangement. harvard.edu
Interactive Data Table: Potential Intermolecular Interactions in Crystalline 2,2-Diphenylpropanedioic Acid
| Type of Interaction | Donor Group | Acceptor Group | Expected Role in Crystal Packing |
| Hydrogen Bond | Carboxyl O-H | Carboxyl C=O | Primary interaction, likely forms dimers |
| π-π Stacking | Phenyl Ring (π-system) | Phenyl Ring (π-system) | Stabilizes packing of aromatic moieties |
| C-H···O Interaction | Phenyl C-H | Carboxyl C=O | Secondary interaction, contributes to 3D network |
| Van der Waals Forces | All atoms | All atoms | General cohesive forces |
Theoretical and Computational Chemistry Studies on 2,2 Diphenylpropanedioic Acid
Computational Modeling of Reaction Mechanisms
Computational modeling allows for the detailed exploration of reaction pathways, providing insights into the step-by-step processes of chemical transformations.
Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). Malonic acid derivatives, like 2,2-diphenylpropanedioic acid, are known to undergo decarboxylation upon heating. masterorganicchemistry.com The mechanism typically proceeds through a cyclic transition state. masterorganicchemistry.com
Computational simulations of the decarboxylation of 2,2-diphenylpropanedioic acid would involve mapping the potential energy surface for this reaction. This is done by identifying the structures of the reactant, transition state(s), intermediates, and products along the reaction coordinate. researchgate.netresearchgate.net DFT calculations are commonly used to determine the energies of these species. The simulations can clarify whether the reaction is concerted (occurs in a single step) or stepwise. For related compounds like pyrrole-2-carboxylic acid, studies have shown that the presence of a catalyst or solvent molecules can significantly alter the energy barrier of the C-C bond cleavage. researchgate.net A similar investigation for 2,2-diphenylpropanedioic acid would quantify the activation energy required for the reaction to proceed, providing a theoretical basis for the temperatures at which decarboxylation is experimentally observed.
The transition state (TS) is the highest energy point along the lowest energy path of a reaction, representing the critical configuration that separates reactants from products. arxiv.org Characterizing the TS is essential for understanding reaction kinetics, as its energy determines the activation barrier of the reaction.
For the decarboxylation of 2,2-diphenylpropanedioic acid, computational chemists would use algorithms to locate the precise geometry of the transition state. arxiv.orgconsensus.app A key feature of a correctly identified transition state is that it is an energy maximum in the direction of the reaction coordinate but an energy minimum in all other directions. This is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the breaking of the C-C bond and the formation of the O-H bond). researchgate.net
By characterizing the transition state, researchers can gain detailed insight into the bonding changes that occur during the reaction. For instance, in the decarboxylation of a malonic acid derivative, the TS would likely feature a six-membered ring where a proton is transferred from one carboxyl group to the carbonyl oxygen of the other, facilitating the elimination of CO₂. masterorganicchemistry.comyoutube.com
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| 2,2-Diphenylpropanedioic acid |
| Carbon dioxide |
Conformational Analysis and Molecular Dynamics Simulations
Theoretical and computational studies provide significant insights into the three-dimensional structure and dynamic behavior of 2,2-diphenylpropanedioic acid. These methods allow for the exploration of its conformational landscape and its interactions with surrounding molecules over time.
Conformational Analysis
Computational chemistry methods, particularly Density Functional Theory (DFT), are employed to perform conformational analysis. By systematically rotating the key dihedral angles—specifically the C-C bonds connecting the phenyl rings to the central carbon and the C-C bonds of the carboxyl groups—a potential energy surface can be mapped. This process identifies stable, low-energy conformers. For molecules with multiple rotational bonds, this analysis is crucial for understanding which shapes the molecule is most likely to adopt. mdpi.com The conformation is influenced by steric hindrance between the bulky phenyl groups and electrostatic interactions involving the polar carboxylic acid groups. acs.org In the case of 2,2-diphenylpropanedioic acid, intramolecular hydrogen bonding between the two carboxylic acid groups is a potential stabilizing interaction that would significantly influence the preferred conformation.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules in solution, mimicking physiological or experimental conditions. nih.gov An MD simulation for 2,2-diphenylpropanedioic acid would typically be set up by placing the molecule in a simulation box filled with a chosen solvent, such as water, ethanol, or dimethyl sulfoxide (B87167) (DMSO).
The process involves:
Force Field Selection: A classical force field, such as COMPASS (Condensed-phase Optimized Molecular Potentials for Atomistic Simulation Studies) or OPLS-AA (Optimized Potentials for Liquid Simulations), is chosen to define the potential energy of the system based on atomic positions. nih.govump.edu.my
System Preparation: The molecule is solvated, and the system is neutralized. The simulation then proceeds through energy minimization, followed by equilibration phases where temperature and pressure are stabilized (typically using an NPT ensemble, which maintains constant particle number, pressure, and temperature). dovepress.com
Production Run: The simulation is run for a specific duration (nanoseconds to microseconds), during which the trajectory (positions and velocities of all atoms over time) is recorded. dovepress.comresearchgate.net
Analysis of the MD trajectory provides detailed information on:
Conformational Flexibility: How the molecule transitions between different conformations over time.
Solvent Interactions: The formation and lifetime of hydrogen bonds between the carboxylic acid groups and solvent molecules. ump.edu.my
Radial Distribution Functions (RDF): This analysis can reveal the probability of finding solvent molecules at a certain distance from specific atoms on the 2,2-diphenylpropanedioic acid molecule, offering insights into the solvation shell structure. ump.edu.my
Prediction and Validation of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry is instrumental in predicting spectroscopic parameters, which can then be validated against experimental data. This synergy between theory and experiment is crucial for confirming molecular structures and understanding electronic properties. bas.bg
NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of 2,2-diphenylpropanedioic acid.
The standard computational approach involves:
Geometry Optimization: The molecule's geometry is first optimized, typically using DFT methods (e.g., with the B3LYP functional) and a suitable basis set (e.g., 6-311++G(d,p)). researchgate.net
Shielding Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus are calculated using methods like Gauge-Independent Atomic Orbital (GIAO).
Chemical Shift Determination: The predicted chemical shifts are obtained by referencing the calculated isotropic shielding values to that of a standard compound, usually Tetramethylsilane (TMS). illinois.edu
These predicted shifts can be compared directly with experimental spectra. Discrepancies between theoretical and experimental values can often be attributed to solvent effects, temperature, and concentration, which are not always perfectly modeled in the calculations. washington.edu
Interactive Data Table: Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts (Hypothetical)
| Atom/Group | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |
| Carboxyl (COOH) | 12.0 - 13.0 | 12.5 | 170 - 175 | 172.8 |
| Phenyl (ortho-H) | 7.4 - 7.6 | 7.5 | 128 - 130 | 129.5 |
| Phenyl (meta-H) | 7.2 - 7.4 | 7.3 | 127 - 129 | 128.2 |
| Phenyl (para-H) | 7.1 - 7.3 | 7.2 | 126 - 128 | 127.1 |
| Phenyl (ipso-C) | - | - | 138 - 142 | 140.3 |
| Quaternary C | - | - | 55 - 65 | 60.1 |
Note: The experimental values are hypothetical for illustrative purposes.
Vibrational Frequencies
Theoretical calculations can predict the infrared (IR) and Raman vibrational spectra of 2,2-diphenylpropanedioic acid. These calculations yield the frequencies of the normal modes of vibration. researchgate.net The methodology is similar to that for NMR predictions, involving geometry optimization followed by a frequency calculation at the same level of theory.
Key vibrational modes for 2,2-diphenylpropanedioic acid include:
O-H Stretching: In the IR spectrum, the carboxylic acid O-H stretch typically appears as a very broad band in the 2500-3300 cm⁻¹ region, characteristic of strong hydrogen bonding (e.g., dimer formation). nih.gov
C=O Stretching: The carbonyl (C=O) stretch is a strong, sharp band. For a carboxylic acid dimer, this band is typically found around 1700-1725 cm⁻¹. nih.gov If the carboxylic acid groups are not involved in hydrogen bonding, the frequency would be higher, around 1760 cm⁻¹. nih.gov
C=C Stretching: Vibrations from the phenyl rings appear in the 1450-1600 cm⁻¹ region.
C-H Stretching: Aromatic C-H stretches are typically observed above 3000 cm⁻¹.
Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are commonly scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. researchgate.net
Interactive Data Table: Predicted vs. Experimental Vibrational Frequencies (Hypothetical)
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) | Intensity |
| O-H Stretch (H-bonded) | 2980 | 3000 (broad) | Strong |
| C-H Stretch (Aromatic) | 3060 | 3065 | Medium |
| C=O Stretch (Dimer) | 1710 | 1715 | Very Strong |
| C=C Stretch (Aromatic) | 1600, 1495, 1450 | 1602, 1498, 1455 | Medium-Strong |
| C-O Stretch | 1305 | 1310 | Strong |
| O-H Bend | 1420 | 1425 | Medium |
Note: The experimental values are hypothetical for illustrative purposes.
Future Research Directions and Emerging Trends in 2,2 Diphenylpropanedioic Acid Studies
Development of Sustainable and Green Synthetic Methodologies
The traditional synthesis of dicarboxylic acids often involves harsh reaction conditions, toxic solvents, and significant waste generation. Future research will undoubtedly focus on developing more environmentally benign and efficient methods for the synthesis of 2,2-Diphenylpropanedioic acid. Key areas of exploration will include:
Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to rapidly and uniformly heat reaction mixtures, often leading to significantly reduced reaction times and increased yields compared to conventional heating methods. The application of microwave-assisted organic synthesis can offer a cleaner and more efficient route to 2,2-Diphenylpropanedioic acid, minimizing energy consumption and the use of hazardous solvents.
Ultrasound-Assisted Synthesis (Sonochemistry): The use of high-frequency ultrasound waves can induce acoustic cavitation in the reaction medium, creating localized hot spots with extreme temperatures and pressures. This can accelerate reaction rates and improve yields. Sonochemistry represents a promising green approach for the synthesis of 2,2-Diphenylpropanedioic acid, potentially enabling reactions to occur at lower bulk temperatures and with less energy input.
Solvent-Free and Alternative Solvent Systems: A major push in green chemistry is the reduction or elimination of volatile organic solvents. Research into solvent-free reaction conditions, such as solid-state synthesis or melt-phase reactions, will be crucial. Additionally, the exploration of greener solvents like water, supercritical fluids (e.g., CO2), or bio-derived solvents could significantly improve the environmental profile of 2,2-Diphenylpropanedioic acid synthesis.
Biocatalysis and Renewable Feedstocks: While challenging, the development of enzymatic or microbial routes to synthesize 2,2-Diphenylpropanedioic acid from renewable feedstocks would be a landmark achievement in sustainable chemistry. This would involve the discovery or engineering of novel enzymes capable of catalyzing the specific bond formations required.
| Green Synthetic Methodology | Potential Advantages for 2,2-Diphenylpropanedioic Acid Synthesis |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, improved energy efficiency. |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates, milder reaction conditions, potential for novel reactivity. |
| Solvent-Free Reactions | Elimination of hazardous solvents, simplified work-up procedures, reduced waste. |
| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources. |
Exploration of Advanced Analytical Techniques for In Situ Monitoring of Reactions
To optimize and control the synthesis of 2,2-Diphenylpropanedioic acid, particularly in the context of developing sustainable methodologies, the ability to monitor reactions in real-time is paramount. Process Analytical Technology (PAT) offers a suite of tools that can provide continuous insight into reaction kinetics, mechanisms, and product quality. Future research will focus on the application of these techniques:
In Situ Spectroscopy (FTIR, Raman, NMR): These spectroscopic methods can be used to directly monitor the concentration of reactants, intermediates, and products within the reaction vessel without the need for sampling. This real-time data allows for precise control over reaction parameters, ensuring optimal yield and purity.
Real-Time Microscopy and Particle Sizing: For crystallization and precipitation processes, which are often crucial for isolating and purifying the final product, in situ microscopy and techniques like Focused Beam Reflectance Measurement (FBRM) can provide invaluable information on crystal size, shape, and nucleation/growth kinetics. This enables the engineering of desired crystal properties directly during the manufacturing process.
Chemometrics and Data Analysis: The large datasets generated by in situ analytical techniques require sophisticated data analysis methods. Chemometrics will play a vital role in extracting meaningful information from complex spectral and imaging data, allowing for the development of robust process control strategies.
| Advanced Analytical Technique | Application in 2,2-Diphenylpropanedioic Acid Synthesis |
| In Situ FTIR/Raman Spectroscopy | Real-time monitoring of reactant consumption and product formation. |
| In Situ NMR Spectroscopy | Detailed mechanistic studies and identification of transient intermediates. |
| Real-Time Microscopy/FBRM | Optimization of crystallization processes for purity and crystal morphology. |
| Chemometrics | Multivariate data analysis for process understanding and control. |
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Material Design
Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools in chemical research, capable of accelerating discovery and innovation. In the context of 2,2-Diphenylpropanedioic acid, these technologies can be applied in several key areas:
Reaction Prediction and Optimization: AI algorithms can be trained on vast datasets of chemical reactions to predict the most likely outcomes of a given set of reactants and conditions. This can be used to identify optimal synthetic routes to 2,2-Diphenylpropanedioic acid, minimizing the need for extensive trial-and-error experimentation. nih.gov
Generative Models for Novel Derivatives: Machine learning models can be used to design novel derivatives of 2,2-Diphenylpropanedioic acid with specific desired properties. By learning the relationship between chemical structure and material performance, these models can propose new molecules that are optimized for a particular application.
Predictive Modeling of Material Properties: AI can be used to predict the physical and chemical properties of polymers and other materials derived from 2,2-Diphenylpropanedioic acid. This allows for the virtual screening of a large number of potential materials, identifying the most promising candidates for experimental synthesis and testing. semanticscholar.org
| AI/ML Application | Impact on 2,2-Diphenylpropanedioic Acid Research |
| Reaction Prediction | Accelerated discovery of efficient and sustainable synthetic routes. |
| Generative Material Design | In silico design of novel derivatives with tailored properties. |
| Property Prediction | Rapid screening of potential polymers and advanced materials. |
Expansion of Applications in Novel Advanced Materials Beyond Traditional Polymers
The unique structure of 2,2-Diphenylpropanedioic acid, with its gem-diphenyl group imparting rigidity and steric hindrance, makes it an attractive building block for a variety of advanced materials beyond simple polyesters and polyamides. Future research is expected to explore its incorporation into:
High-Performance Polymers: The rigidity of the diphenylpropanedioic acid unit can enhance the thermal stability, mechanical strength, and dimensional stability of polymers. This could lead to the development of new engineering plastics, high-temperature resistant films, and advanced composites.
Functional Polymers: The carboxylic acid groups can be further functionalized to introduce specific functionalities, such as photoresponsive moieties, catalytic sites, or groups that can interact with biological systems. This could open up applications in areas like smart materials, catalysis, and biomedical devices.
Metal-Organic Frameworks (MOFs) and Porous Materials: Dicarboxylic acids are common linkers in the synthesis of MOFs. The specific geometry and steric bulk of 2,2-Diphenylpropanedioic acid could lead to the formation of MOFs with unique pore structures and properties, suitable for applications in gas storage, separation, and catalysis.
Supramolecular Assemblies: The phenyl groups can participate in π-π stacking interactions, while the carboxylic acid groups can form strong hydrogen bonds. This combination of non-covalent interactions could be exploited to create well-defined supramolecular structures, such as gels, liquid crystals, and other self-assembled materials.
| Novel Material Class | Potential Role of 2,2-Diphenylpropanedioic Acid |
| High-Performance Polymers | Enhancing thermal and mechanical properties due to its rigid structure. |
| Functional Polymers | Serving as a scaffold for the introduction of specific chemical functionalities. |
| Metal-Organic Frameworks | Acting as a rigid organic linker to create novel porous materials. |
| Supramolecular Assemblies | Directing self-assembly through a combination of hydrogen bonding and π-π stacking. |
Q & A
Q. What statistical approaches are recommended for analyzing clustered data in this compound’s bioactivity studies (e.g., enzyme inhibition assays)?
- Methodological Answer: Apply mixed-effects models to account for nested variables (e.g., batch-to-batch variability, replicate measurements). Use ANOVA with post-hoc Tukey tests for dose-response comparisons. Report confidence intervals and effect sizes to avoid Type I/II errors . For transparency, pre-register analysis plans and share code repositories .
Q. How can computational modeling improve the design of this compound derivatives for targeted drug delivery?
- Methodological Answer: Perform molecular docking simulations (AutoDock Vina, Schrödinger Suite) to predict binding affinities with target receptors (e.g., COX-2). Validate predictions using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry). Optimize QSAR models by incorporating steric/electronic parameters from crystallographic data .
Q. What strategies mitigate sampling bias in spectroscopic studies of this compound’s crystallographic forms?
- Methodological Answer: Use randomized sampling plans (e.g., stratified sampling by crystal size) and validate homogeneity via PXRD. Apply PCA (principal component analysis) to spectral datasets to identify outliers. Document subsampling protocols, including grinding techniques and aliquot sizes, per ASTM guidelines .
Q. How should researchers address conflicting literature on this compound’s role in metabolic pathways?
- Methodological Answer: Conduct systematic reviews (PRISMA framework) to evaluate primary studies for methodological rigor. Use meta-analysis to pool data from in vivo and in vitro models, adjusting for publication bias via funnel plots. Highlight gaps (e.g., lack of human trials) using PICOS criteria .
Methodological Guidelines for Reporting
- Experimental Replication : Follow Cochrane Collaboration standards for documenting protocols, including raw data, instrument calibration records, and negative controls .
- Data Contradictions : Apply Bradford Hill criteria to assess causality in conflicting results, emphasizing temporality and biological plausibility .
- Ethical Compliance : Align hypothesis testing with FINER criteria (Feasible, Novel, Ethical) and obtain institutional review for biological assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
